molecular formula C22H23N3O2 B2644321 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile CAS No. 2108285-01-2

4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile

Cat. No.: B2644321
CAS No.: 2108285-01-2
M. Wt: 361.445
InChI Key: ZNRCLIGHFAYWIA-UHFFFAOYSA-N
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Description

4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl)propyl)benzonitrile is a complex organic compound that draws significant attention in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile typically involves multiple steps. A common route starts with the preparation of the benzonitrile core, followed by the introduction of the pyridin-2-yloxy group, and finally, the incorporation of the 8-azabicyclo[3.2.1]octane moiety. Each step requires precise reaction conditions, often involving catalysts, specific temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound would leverage large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain reaction conditions and improve efficiency. Industrial methods also focus on optimizing the use of reagents and solvents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile undergoes various chemical reactions, including:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Involves nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenated solvents like chloroform or dichloromethane, often under reflux conditions.

Major Products Formed: The primary products depend on the reaction type. For instance, oxidation can yield carboxylic acids, while reduction may result in alcohols or amines. Substitution reactions often produce derivatives with altered functional groups, enhancing the compound's properties for specific applications.

Scientific Research Applications

In Chemistry: The compound serves as a versatile building block for synthesizing more complex molecules. It's crucial in studying reaction mechanisms and developing new synthetic methodologies.

In Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets. Studies include binding affinities to receptors and enzymes, providing insights into its therapeutic potential.

In Medicine: Preclinical studies examine the compound's efficacy and safety as a potential therapeutic agent. It shows promise in treating conditions related to its molecular targets, such as neurological disorders or infections.

In Industry: The compound's unique structure makes it valuable in developing specialty chemicals, including advanced materials and agrochemicals. Its derivatives find use in creating high-performance polymers and additives.

Mechanism of Action

Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and structural interactions help elucidate these mechanisms.

Comparison with Similar Compounds

Uniqueness and Similar Compounds: Compared to similar compounds, 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include other azabicyclo[3.2.1]octane derivatives and pyridin-2-yloxy-substituted molecules, each with distinct properties and applications.

Similar Compounds:
  • 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane derivatives

  • Other benzonitrile derivatives with varied substituents

  • Compounds with similar molecular frameworks used in medicinal chemistry.

That gives a comprehensive overview of this fascinating compound. Anything else you'd like to dive into?

Properties

IUPAC Name

4-[3-oxo-3-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c23-15-17-6-4-16(5-7-17)8-11-22(26)25-18-9-10-19(25)14-20(13-18)27-21-3-1-2-12-24-21/h1-7,12,18-20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRCLIGHFAYWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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